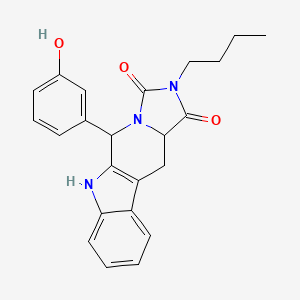

Monastroline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGCPAFIELNTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Inhibition of Mitotic Kinesin Eg5 by Monastrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anticancer drug discovery. Its mechanism of action centers on the specific, allosteric inhibition of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the establishment and maintenance of the bipolar mitotic spindle. This technical guide provides an in-depth exploration of the molecular interactions, biochemical consequences, and cellular phenotypes associated with Monastrol's activity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction

Cell division is a fundamental process orchestrated by a complex network of proteins. The mitotic spindle, a microtubule-based structure, is responsible for the accurate segregation of chromosomes into daughter cells. The kinesin superfamily of motor proteins plays a pivotal role in the dynamic organization of the spindle. Eg5, a plus-end-directed kinesin, is crucial for pushing the two spindle poles apart, thereby establishing the bipolarity of the spindle.[1] Inhibition of Eg5 function leads to the collapse of the nascent bipolar spindle, resulting in a characteristic "monoastral" spindle phenotype where a radial array of microtubules surrounds a central pair of unseparated centrosomes with chromosomes arranged in a rosette.[2][3] This mitotic arrest ultimately triggers apoptosis in proliferating cells, making Eg5 an attractive target for cancer chemotherapy.[4][5]

Monastrol was identified in a phenotype-based screen as the first small molecule inhibitor of Eg5 that does not interact with tubulin.[2] It acts as an allosteric inhibitor, binding to a novel, inducible pocket on the Eg5 motor domain, distinct from the ATP- and microtubule-binding sites.[6][7] This guide will dissect the mechanism of this allosteric inhibition, from its effect on the ATPase cycle of Eg5 to the resulting cellular consequences.

Mechanism of Action of Monastrol

Monastrol's inhibitory effect is a multi-step process that begins with its binding to a specific allosteric site on the Eg5 motor domain. This binding event triggers a cascade of conformational changes that ultimately disrupt the motor's function.

Allosteric Binding to the Eg5 Motor Domain

Monastrol binds to a hydrophobic pocket formed by loop L5, helix α2, and helix α3 of the Eg5 motor domain, approximately 12 Å away from the nucleotide-binding pocket.[7][8] This binding is non-competitive with respect to both ATP and microtubules, a hallmark of allosteric inhibition.[9][10] The binding of Monastrol to this site is thought to induce a conformational change that stabilizes a state of the motor domain that has a low affinity for microtubules.[11] The S-enantiomer of Monastrol is the more active form, exhibiting a higher potency for Eg5 inhibition both in vitro and in vivo.[6][9]

Inhibition of the Eg5 ATPase Cycle

The energy required for Eg5 to move along microtubules is derived from the hydrolysis of ATP. Monastrol's binding to the allosteric site disrupts this ATPase cycle. Specifically, it has been shown that Monastrol inhibits the release of ADP from the Eg5 active site, effectively trapping the motor protein in an Eg5-ADP-Monastrol ternary complex.[9][10] This slowed product release is a key step in the inhibition of the overall ATPase activity.[11][12] By locking Eg5 in this state, Monastrol prevents the conformational changes necessary for productive interaction with microtubules and force generation.

The inhibitory effect of Monastrol on Eg5's ATPase activity is quantifiable and is a critical parameter in assessing its potency.

Quantitative Analysis of Monastrol Activity

The potency of Monastrol as an Eg5 inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the Eg5 ATPase activity. These values can vary depending on the specific Eg5 construct used (monomeric vs. dimeric) and the presence or absence of microtubules.

| Eg5 Construct | Condition | IC50 (µM) | Reference |

| Racemic Monastrol | Human Eg5 (unspecified) | 14 | [12] |

| Racemic Monastrol | HeLa cell-based Eg5 ATPase activity | 6.1 | [12] |

| Racemic Monastrol | Basal ATPase activity | ~50-60 | [9] |

| (S)-Monastrol | Basal Eg5 ATPase activity | 1.7 | [9] |

| (R)-Monastrol | Basal Eg5 ATPase activity | 8.2 | [9] |

| Racemic Monastrol | Basal ATPase activity (various constructs) | 16 - 31 | [9][13] |

| Racemic Monastrol | Microtubule-activated ATPase activity (various constructs) | 13 - 38 | [9][13] |

| Dimethylenastron | Eg5 inhibition | 0.2 | [10] |

Cellular Effects of Monastrol

The biochemical inhibition of Eg5 by Monastrol translates into a distinct and observable cellular phenotype.

Mitotic Arrest and Monoastral Spindle Formation

The primary cellular consequence of Monastrol treatment is the arrest of cells in mitosis.[2][14] This arrest is characterized by the formation of a monoastral spindle, where the two centrosomes fail to separate and are surrounded by a radial array of microtubules.[2][3] The chromosomes, although condensed, are arranged in a ring around the single aster.[2] This phenotype is a direct result of the inhibition of Eg5's ability to generate the outward force required to push the spindle poles apart. The mitotic arrest induced by Monastrol is reversible; upon removal of the drug, cells can proceed through mitosis.[14]

Activation of the Spindle Assembly Checkpoint and Apoptosis

The presence of unattached or improperly attached kinetochores in Monastrol-treated cells activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[5][14] Prolonged mitotic arrest due to an active SAC can ultimately lead to programmed cell death, or apoptosis.[4][15] This induction of apoptosis in rapidly dividing cells is the basis for the interest in Eg5 inhibitors as potential anti-cancer agents.[5]

Experimental Protocols

To aid researchers in studying the effects of Monastrol, detailed protocols for key experiments are provided below.

Eg5 ATPase Activity Assay (NADH-Coupled Assay)

This assay measures the rate of ATP hydrolysis by Eg5 by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified Eg5 protein

-

Microtubules (taxol-stabilized)

-

Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP) (100 mM)

-

NADH (10 mM)

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

-

Monastrol stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in the wells of a 96-well plate. For a 100 µL final volume, add:

-

50 µL of 2x Assay Buffer

-

1 µL of 100 mM ATP

-

1 µL of 100 mM PEP

-

2.5 µL of 10 mM NADH

-

1 µL of PK/LDH enzyme mix

-

Varying concentrations of Monastrol (or DMSO for control)

-

Water to bring the volume to 90 µL.

-

-

Add 10 µL of a solution containing Eg5 and microtubules to initiate the reaction. Final concentrations should be in the range of 25-100 nM Eg5 and 0.5-5 µM tubulin (in the form of microtubules).

-

Immediately place the plate in a spectrophotometer pre-warmed to 25°C.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the ATPase activity from the rate of absorbance change using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the Monastrol concentration and fit the data to a dose-response curve.

Immunofluorescence Staining for Mitotic Spindle Visualization

This protocol allows for the visualization of the monoastral spindle phenotype in cells treated with Monastrol.

Materials:

-

Cells grown on coverslips

-

Monastrol

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.5% Triton X-100 in PBS

-

Blocking solution: 3% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-α-tubulin antibody (to visualize microtubules)

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

DNA stain: DAPI or Hoechst

-

Mounting medium

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the desired concentration of Monastrol (e.g., 100 µM) for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Stain the cellular DNA by incubating with DAPI or Hoechst solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in mitotic cells.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanism and experimental procedures can aid in understanding the complex processes involved.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

Monastrol: A Technical Guide to its Discovery, Mechanism, and Application in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Monastrol, a pivotal small molecule inhibitor in cell biology and cancer research. Discovered as the first cell-permeable compound to arrest mitosis without targeting tubulin, Monastrol specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar spindle.[1][2] This document details the discovery and history of Monastrol, its mechanism of action, and its impact on cellular processes. Furthermore, it presents key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers and drug development professionals.

Discovery and History

Monastrol was identified through a screen of a 16,320-member library of diverse small molecules for compounds that could arrest cells in mitosis.[3] This seminal work, published in 1999 by Mayer et al., marked a significant breakthrough as it unveiled the first cell-permeable small molecule that disrupted the mitotic machinery through a mechanism independent of tubulin interaction.[1] Prior to this discovery, all known mitotic inhibitors, such as taxanes and vinca alkaloids, functioned by targeting microtubules.[3][4]

The compound was named "Monastrol" due to the characteristic phenotype it induces in dividing cells: the formation of "monoastral" spindles, where a radial array of microtubules is surrounded by a ring of chromosomes.[1][5] This phenotype arises from the failure of centrosomes to separate and establish a bipolar spindle, a critical process for accurate chromosome segregation.[1][5]

The synthesis of Monastrol is typically achieved through the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and a (thio)urea under acidic conditions.[3][6] Various catalyzed and non-catalyzed methods, including microwave-assisted synthesis, have been developed to improve reaction yields and purity.[3][5][7][8]

Mechanism of Action

Monastrol exerts its anti-mitotic effect by specifically and reversibly inhibiting the motor activity of the mitotic kinesin Eg5.[1][2][3] Eg5 is a plus-end-directed motor protein belonging to the kinesin-5 family, which is crucial for pushing the two spindle poles apart and maintaining the bipolarity of the mitotic spindle.[1][2]

The inhibition of Eg5 by Monastrol is allosteric, meaning it does not bind to the ATP or microtubule binding sites of the motor domain.[9] Instead, it binds to a cryptic, flexible pocket within the motor domain, inducing a conformational change that ultimately inhibits ADP release from the Eg5-ADP complex.[4][9][10][11][12] This leads to a state where Eg5 is weakly bound to microtubules and unable to generate the force required for spindle pole separation.[13][14]

Notably, the S-enantiomer of Monastrol is the more potent inhibitor of Eg5 activity both in vitro and in vivo.[4][9] The inhibitory effect of Monastrol is reversible; upon its removal, cells can proceed to form bipolar spindles and complete mitosis.[1][13]

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of Monastrol from various studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for Eg5 (KIF11) inhibition | 14 µM | Cell-based assay | [15] |

| IC50 for Eg5 ATPase activity (HeLa cells) | 6.1 µM | Functional assay, 12-hour incubation | [15] |

| EC50 for mitotic arrest (HCT116 cells) | 1.2 µM | Doubling of DNA content by fluorescence microscopy | [15] |

| EC50 for increased phospho-histone H3 (HCT116 cells) | 1.5 µM | Fluorescence microscopy | [15] |

| Concentration for >50% reduction in centrosome separation | 50 µM | BS-C-1 cells | [1] |

| Concentration for complete inhibition of centrosome separation | 100 µM | BS-C-1 cells | [1] |

| Cell Line | Treatment | Effect | Reference |

| AGS and HepG2 | 100 µM Monastrol for 48 hours | ~80% decrease in cell number | [16] |

| Lovo | 100 µM Monastrol for 48 hours | ~60% decrease in cell number | [16] |

| Du145 and HT29 | 100 µM Monastrol for 48 hours | ~30% decrease in cell number | [16] |

Experimental Protocols

Cell Synchronization and Monastrol Treatment

This protocol describes a method for synchronizing cells and subsequently treating them with Monastrol to study its effects on mitosis.

Materials:

-

BS-C-1 cells

-

Normal growth medium

-

Thymidine

-

Deoxycytidine

-

Monastrol

-

DMSO

-

Coverslips

Procedure:

-

Culture exponentially growing BS-C-1 cells for 16 hours in normal growth medium containing 2 mM thymidine.

-

Release the cells into normal growth medium supplemented with 24 µM deoxycytidine for 9 hours.

-

Impose a second thymidine block for 16 hours in serum-free medium containing 2 mM thymidine.[15]

-

Release the cells into normal growth medium containing 24 µM deoxycytidine.

-

Immediately after release, add either 100 µM Monastrol (dissolved in DMSO) or an equivalent volume of DMSO as a control.[15]

-

To assess reversibility, treat cells on coverslips for 4 hours with 100 µM Monastrol, then wash and release them into normal medium.

-

At desired time points, fix the coverslips for immunofluorescence analysis.[15]

Immunofluorescence Staining for Microtubules and Chromatin

This protocol details the procedure for visualizing the cellular effects of Monastrol using immunofluorescence.

Materials:

-

Monastrol-treated and control cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Formaldehyde or Methanol for fixation

-

Triton X-100 for permeabilization

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for DNA staining

-

Antifade mounting medium

Procedure:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 10 minutes or with ice-cold methanol for 5 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

-

Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the DNA with DAPI or Hoechst for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

In Vitro Eg5 ATPase Activity Assay

This protocol outlines a method to measure the effect of Monastrol on the ATPase activity of the Eg5 motor protein.

Materials:

-

Purified recombinant Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

ATPase buffer (e.g., 25 mM potassium ACES, pH 6.9, 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM β-mercaptoethanol)

-

ATP

-

Monastrol

-

Pyruvate kinase/lactate dehydrogenase-linked assay system (optional, for spectrophotometric measurement) or [γ-³²P]ATP (for radiometric measurement)

Procedure:

-

Prepare a reaction mixture containing the ATPase buffer, a known concentration of microtubules, and the Eg5 motor domain.

-

Add Monastrol at various concentrations (or DMSO as a control).

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis. This can be done continuously using a pyruvate kinase/lactate dehydrogenase-coupled spectrophotometric assay that links ATP hydrolysis to the oxidation of NADH, or by taking samples at different time points and quantifying the release of inorganic phosphate from [γ-³²P]ATP.[4]

-

Calculate the ATPase activity (moles of ATP hydrolyzed per mole of Eg5 per second) and determine the IC50 of Monastrol.

Signaling Pathways and Experimental Workflows

Monastrol's Effect on the Mitotic Spindle

The following diagram illustrates the central role of Eg5 in establishing a bipolar spindle and how Monastrol's inhibition of Eg5 leads to the formation of a monoastral spindle.

Caption: Monastrol inhibits Eg5, preventing centrosome separation and leading to a monoastral spindle.

Monastrol and the Spindle Assembly Checkpoint

Monastrol-induced mitotic arrest is mediated by the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.

Caption: Monastrol activates the spindle assembly checkpoint, leading to mitotic arrest.

Experimental Workflow for Studying Monastrol's Effects

This diagram outlines a typical experimental workflow for investigating the cellular and molecular consequences of Monastrol treatment.

Caption: A standard workflow for characterizing the effects of Monastrol on cultured cells.

Conclusion

Monastrol has proven to be an invaluable tool in cell biology, providing deep insights into the mechanisms of mitosis and the function of the mitotic kinesin Eg5.[1][17] Its discovery opened up a new avenue for the development of anti-cancer therapeutics that target the mitotic machinery without the neurotoxic side effects associated with tubulin-targeting agents.[10] This technical guide has provided a detailed overview of Monastrol, from its historical discovery to its molecular mechanism of action, supported by quantitative data and practical experimental protocols. The provided diagrams offer a clear visual representation of the complex cellular processes affected by this important small molecule. It is anticipated that this guide will serve as a valuable resource for researchers and clinicians working in the fields of cell biology and oncology.

References

- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. monastrol-mitosis-inhibitor [timtec.net]

- 14. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Monastrol's Impact on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Monastrol on mitotic spindle formation. Monastrol, a small, cell-permeable molecule, is a specific and reversible inhibitor of the mitotic kinesin Eg5, a crucial motor protein for the establishment of a bipolar spindle during mitosis.[1][2][3][4] Its unique mechanism of action, which does not involve interaction with tubulin, has made it an invaluable tool for studying mitotic mechanisms and a potential lead compound for anticancer drug development.[5] This document provides a comprehensive overview of Monastrol's mechanism, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

Monastrol specifically targets the motor domain of Eg5, a member of the Kinesin-5 family.[1][2] Eg5 is a plus-end-directed motor protein essential for pushing the two spindle poles apart, a critical step in the formation of a bipolar mitotic spindle.[6] Monastrol acts as an allosteric inhibitor, binding to a site distinct from the ATP- and microtubule-binding sites.[7] This binding event inhibits the ATPase activity of Eg5, not by competing with ATP, but by preventing the release of ADP from the motor domain.[1][5] This leads to the formation of a stable Eg5-ADP-Monastrol ternary complex, which effectively stalls the motor protein and prevents it from generating the outward force necessary for spindle pole separation.[1][5] Consequently, cells treated with Monastrol are unable to form a bipolar spindle and arrest in mitosis with a characteristic "monoastral" or "monopolar" spindle, where a radial array of microtubules surrounds a single centrosome with chromosomes attached at the periphery.[3][4][8]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding Monastrol's effects on mitotic processes.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Eg5 Inhibition | 14 µM | Cell-based assay | [9] |

| EC50 for Mitotic Arrest | 1.2 µM | HCT116 cells | [9] |

| Saturating Dose for Monoastral Spindle Formation | 100 µM | BS-C-1 cells | [3][10] |

| Apparent Kd for S-Monastrol | ~2 µM | Monomeric Eg5 motors | [11] |

| Effect on Eg5-Microtubule Binding (Kd,Mt) | Control: 0.07 ± 0.03 µM+ S-Monastrol: 2.3 ± 0.2 µM | Eg5-437 motor construct | [11] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of Monastrol action and its consequences on the cell cycle.

References

- 1. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. monastrol-mitosis-inhibitor [timtec.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. selleckchem.com [selleckchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Monastrol in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anticancer drug development. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP) provides a unique mechanism for inducing cell cycle arrest at mitosis. Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, Monastrol does not interfere with microtubule polymerization. Instead, it prevents the separation of centrosomes, leading to the formation of a characteristic monoastral spindle and subsequent activation of the spindle assembly checkpoint. This guide provides an in-depth technical overview of Monastrol's mechanism of action, its effects on the cell cycle, and detailed experimental protocols for its application in research settings.

Introduction

The fidelity of cell division is paramount for genetic stability, and its dysregulation is a hallmark of cancer. The mitotic spindle, a complex macromolecular machine, is responsible for the accurate segregation of chromosomes into two daughter cells. Kinesin motor proteins are crucial for the assembly and function of the mitotic spindle. Eg5, a member of the kinesin-5 family, is a plus-end-directed motor that plays an essential role in establishing and maintaining the bipolarity of the spindle by sliding antiparallel microtubules apart.[1]

Monastrol was identified in a screen for small molecules that disrupt mitosis without affecting microtubule integrity.[2] It specifically binds to a loop (L5) in the motor domain of Eg5, a site distant from the ATP- and microtubule-binding sites, thereby allosterically inhibiting its ATPase activity.[1][3] This inhibition prevents Eg5 from generating the outward force required for centrosome separation, resulting in the collapse of the bipolar spindle into a monoastral configuration and subsequent mitotic arrest.[1][2]

Mechanism of Action: Inhibition of Eg5 and Mitotic Arrest

Monastrol's primary cellular target is the mitotic kinesin Eg5. The binding of Monastrol to Eg5 is reversible and non-competitive with respect to ATP or microtubules.[4] It forms a ternary complex with Eg5 and ADP, which prevents the release of ADP and subsequent ATP binding, thus stalling the motor protein's mechanochemical cycle.[5]

The inhibition of Eg5's motor activity has a profound impact on the mitotic spindle. In a normal cell cycle, duplicated centrosomes migrate to opposite poles of the cell to form a bipolar spindle. Eg5 is essential for this process. In the presence of Monastrol, centrosome separation is inhibited, leading to the formation of a "monoaster" – a radial array of microtubules emanating from a central, unseparated pair of centrosomes, with chromosomes arranged in a rosette pattern around the periphery.[2][6]

This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the spindle before allowing the cell to proceed to anaphase.[6][7] The SAC protein Mad2 has been observed to localize to kinetochores in Monastrol-treated cells, indicating an active checkpoint.[2][6] This sustained checkpoint activation leads to cell cycle arrest in mitosis.[8] The long-term fate of cells arrested in mitosis by Monastrol can vary, with some undergoing apoptosis.[8][9]

Quantitative Data on Monastrol's Effects

The efficacy of Monastrol in inducing mitotic arrest and its cytotoxic effects are cell-line dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Monastrol in Different Cell Lines

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HeLa | Cytotoxicity (MTT assay) | ~98 - 210 (analogs) | [10] |

| MCF-7 | Cytotoxicity (MTT assay) | >100 | [11] |

| HCT116 | Mitotic Arrest (DNA content) | 1.2 | [12] |

| HCT116 | Mitotic Arrest (phospho-histone H3) | 1.5 | [12] |

| K562 | In vitro activity | 9.20 ± 0.14 | [13] |

| MDA-MB-231 | In vitro activity | 12.76 ± 1.93 | [13] |

| hEg5-367H | ATP Hydrolysis Inhibition | 5.2 ± 0.4 | [14] |

Table 2: Effective Concentrations of Monastrol for Mitotic Arrest

| Cell Line | Concentration (µM) | Observed Effect | Reference |

| BS-C-1 | 50 | >50% reduction in centrosome separation | [2] |

| BS-C-1 | 100 | Complete inhibition of centrosome separation | [2][15] |

| Mouse Oocytes | 15, 30, 45 µg/ml | Increased monoastral spindles and aneuploidy | [5] |

| AGS | 100 | ~80% decrease in cell number after 48h | [16] |

| HepG2 | 100 | ~80% decrease in cell number after 48h | [16] |

| HT29 | 100 | ~30% decrease in cell number after 48h | [16] |

Experimental Protocols

Cell Culture and Synchronization

-

Cell Culture : Culture cells of interest (e.g., HeLa, BS-C-1) in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Synchronization (Double Thymidine Block) : To enrich for a population of cells entering mitosis, a double thymidine block can be employed.

-

Add 2 mM thymidine to the culture medium for 16-18 hours.[12]

-

Wash the cells twice with phosphate-buffered saline (PBS) and release them into fresh medium for 9 hours.[12]

-

Add 2 mM thymidine again for 16-18 hours.[12]

-

To release the cells into mitosis, wash twice with PBS and add fresh medium. Monastrol can be added at the time of release.

-

Induction of Mitotic Arrest with Monastrol

-

Prepare a stock solution of Monastrol (e.g., 10-100 mM in DMSO).

-

Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 µM).

-

Add the Monastrol-containing medium to the cells and incubate for the desired time (e.g., 4-16 hours). A DMSO-only control should be run in parallel.

Immunofluorescence Staining for Spindle Morphology

-

Grow cells on sterile glass coverslips.

-

Treat cells with Monastrol as described in section 4.2.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with Monastrol as described in section 4.2.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the cells and resuspend the pellet in PBS containing RNase A and propidium iodide (PI).

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry. Cells arrested in G2/M will have a 4N DNA content.

Visualizing Signaling Pathways and Workflows

Signaling Pathway of Monastrol-Induced Mitotic Arrest

Caption: Signaling pathway of Monastrol-induced mitotic arrest.

Experimental Workflow for Studying Monastrol's Effects

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. monastrol-mitosis-inhibitor [timtec.net]

- 6. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [kops.uni-konstanz.de]

- 8. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Understanding the allosteric inhibition of Eg5 by Monastrol.

An In-depth Technical Guide to the Allosteric Inhibition of Eg5 by Monastrol

Introduction

Eg5, a member of the kinesin-5 family of motor proteins, plays a pivotal role in the early stages of mitosis. Specifically, it is responsible for establishing the bipolar mitotic spindle by sliding antiparallel microtubules apart. The essential function of Eg5 in cell division has made it an attractive target for the development of anticancer therapeutics. Unlike traditional chemotherapy agents that target microtubules directly, such as taxanes and vinca alkaloids, Eg5 inhibitors offer the potential for a more targeted and less toxic approach.

Monastrol was one of the first small molecule inhibitors of Eg5 to be identified. It inhibits Eg5 through an allosteric mechanism, meaning it binds to a site on the protein that is distant from the active site (the ATP and microtubule-binding sites). This guide provides a detailed overview of the allosteric inhibition of Eg5 by Monastrol, including quantitative data, experimental protocols, and visual representations of the key pathways and mechanisms.

Mechanism of Allosteric Inhibition

Monastrol inhibits Eg5 by binding to a specific allosteric pocket in the motor domain of the protein. This binding site is formed by the loop L5 and helix α2. The binding of Monastrol to this site induces a conformational change in Eg5, which in turn traps the motor protein in a state with a low affinity for microtubules. This prevents the productive hydrolysis of ATP and the generation of force required for microtubule sliding. Consequently, cells treated with Monastrol are arrested in mitosis with a characteristic monopolar spindle phenotype, where the duplicated centrosomes fail to separate.

The allosteric nature of Monastrol's inhibition is a key feature. It does not compete with ATP or microtubules for binding to Eg5. Instead, it modulates the activity of the protein from a distance. This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.

Quantitative Data

The interaction between Monastrol and Eg5 has been characterized by various biophysical and biochemical assays. The following table summarizes key quantitative data from the literature.

| Parameter | Assay Type | Value | Reference |

| IC50 | Microtubule-stimulated ATPase activity | 14 µM | (Mayer et al., 1999) |

| Ki | Steady-state kinetics | 3.1 µM | (Crevel et al., 2004) |

| Kd | Isothermal titration calorimetry | 0.8 µM | (Garcia-Saez et al., 2007) |

| IC50 | Basal ATPase activity | > 200 µM | (Mayer et al., 1999) |

Experimental Protocols

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of microtubules and inhibitors. A common method is the malachite green assay, which detects the release of inorganic phosphate.

Materials:

-

Purified Eg5 protein

-

Taxol-stabilized microtubules

-

Assay buffer (e.g., 20 mM PIPES pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Monastrol (or other inhibitors)

-

Malachite green reagent

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and varying concentrations of Monastrol.

-

Add Eg5 to the reaction mixture and incubate for a few minutes at room temperature to allow for binding.

-

Initiate the reaction by adding a final concentration of 1 mM ATP.

-

Incubate the reaction at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 650 nm using a plate reader.

-

Calculate the concentration of inorganic phosphate released using a standard curve.

-

Plot the rate of ATP hydrolysis as a function of Monastrol concentration to determine the IC50 value.

Microtubule Gliding Assay

This assay directly visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors.

Materials:

-

Purified Eg5 protein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Flow cell (microscope slide and coverslip)

-

Motility buffer (e.g., 20 mM PIPES pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM taxol, 1 mM ATP)

-

Casein solution (for blocking the surface)

-

Monastrol

Procedure:

-

Coat the inside of the flow cell with Eg5 protein.

-

Block the remaining surface with a casein solution to prevent non-specific binding of microtubules.

-

Introduce rhodamine-labeled microtubules into the flow cell.

-

Add the motility buffer containing ATP and varying concentrations of Monastrol.

-

Observe the movement of microtubules using fluorescence microscopy.

-

Record time-lapse movies and analyze the gliding velocity of the microtubules.

-

In the presence of inhibitory concentrations of Monastrol, microtubule gliding will be significantly reduced or completely abolished.

Visualizations

Signaling Pathway

Caption: The role of Eg5 in driving centrosome separation to form the bipolar spindle during early mitosis.

Experimental Workflow

Caption: A typical experimental workflow for characterizing inhibitors of the Eg5 motor protein.

Allosteric Inhibition Mechanism

Caption: The mechanism of allosteric inhibition of Eg5 by Monastrol, leading to a low-affinity state for microtubules.

Monastrol: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol is a pivotal small molecule inhibitor used in cell biology and cancer research. As a cell-permeable dihydropyrimidine, it specifically and allosterically targets the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Unlike classic antimitotic agents such as taxanes and vinca alkaloids, Monastrol does not interact with tubulin. Its unique mechanism of action, which leads to mitotic arrest and the formation of characteristic monoastral spindles, has made it an invaluable tool for studying the mechanics of cell division and a lead compound for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of Monastrol's chemical properties, structure, and mechanism of action, complete with detailed experimental protocols and pathway visualizations.

Chemical Properties and Structure

Monastrol is a synthetic organic compound belonging to the dihydropyrimidinone class. Its structure features a central dihydropyrimidine ring functionalized with a hydroxyphenyl group, a methyl group, an ethyl ester, and a thione group.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | [1] |

| Synonyms | (±)-Monastrol, Eg5 Inhibitor I | [2][3] |

| CAS Number | 329689-23-8 | [4][5] |

| Chemical Formula | C₁₄H₁₆N₂O₃S | [1][6] |

| Molecular Weight | 292.35 g/mol | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white/butter-white powder | [5][7] |

| Solubility | DMSO: ~29-58 mg/mLEthanol: ~6-58 mg/mLWater: Insoluble | [2][4][8] |

| Storage & Stability | Powder: 3 years at -20°C (in the dark)In Solvent: 1 year at -80°C | [2][4] |

Stereochemistry

Monastrol is chiral and is commercially available as a racemic mixture ((±)-Monastrol). The biological activity resides predominantly in the (S)-enantiomer, which is a significantly more potent inhibitor of Eg5 than the (R)-enantiomer.[8][9] The IC₅₀ value for the S-enantiomer is approximately 5 µM, compared to 120 µM for the R-enantiomer.[8]

Figure 1: Chemical structures of (S)- and (R)-Monastrol.

Mechanism of Action and Signaling Pathway

Monastrol exerts its biological effect by inhibiting the motor activity of Eg5. This inhibition is not competitive with respect to ATP or microtubules but is allosteric, binding to a loop (L5) specific to the Eg5 motor domain.[1][9][10]

The primary role of Eg5, a plus-end directed motor, is to slide antiparallel microtubules apart, thereby pushing the duplicated centrosomes away from each other to establish a bipolar spindle during prophase.

The inhibition of Eg5 by Monastrol leads to a cascade of cellular events:

-

Inhibition of Centrosome Separation: Without functional Eg5, the outward force required to separate the centrosomes is lost.[11][12]

-

Monoastral Spindle Formation: The unseparated centrosomes nucleate a radial array of microtubules, forming a "monoaster" around which the condensed chromosomes cluster.[11][12]

-

Syntelic Kinetochore Attachment: In this monoastral configuration, chromosomes frequently form improper attachments where both sister kinetochores are attached to microtubules emanating from the same pole (syntelic orientation).[11]

-

Spindle Assembly Checkpoint (SAC) Activation: The lack of tension at the kinetochores due to these improper attachments activates the Spindle Assembly Checkpoint (SAC), a critical cell cycle surveillance mechanism.[6][13] This is evidenced by the recruitment of checkpoint proteins like Mitotic Arrest Deficient 2 (Mad2) to the kinetochores.[11][14]

-

Mitotic Arrest: SAC activation prevents the cell from entering anaphase, leading to a prolonged arrest in mitosis.[4][11] This arrest is reversible; washing out the drug allows the cell to proceed with division.[4][11]

-

Apoptosis: If the mitotic arrest is sustained, it can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[4][6]

Figure 2: Signaling pathway of Monastrol-induced mitotic arrest.

Experimental Protocols

Microwave-Assisted Synthesis of Monastrol

This protocol is adapted from a one-pot Biginelli condensation reaction optimized for rapid synthesis using microwave irradiation.[1][2]

Reagents:

-

3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)

-

Ethyl acetoacetate (1.00 mmol, 130 mg)

-

Thiourea (1.00 mmol, 76 mg)

-

Ethanol (2 mL)

-

Concentrated HCl (3 drops)

-

Deionized Water

-

Ethanol (for washing)

Procedure:

-

Combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and ethanol in a 10 mL microwave process vial.

-

Add 3 drops of concentrated HCl and seal the vial with a septum.

-

Place the vial in a microwave reactor and heat to 100°C for 30 minutes with magnetic stirring.

-

After the reaction, cool the vial to room temperature. A precipitate should form.

-

Purification (Precipitation/Filtration): a. Transfer the reaction mixture to a beaker and add 10 mL of cold deionized water. b. Stir the slurry for 15-20 minutes in an ice bath. c. Collect the precipitate by vacuum filtration. d. Wash the solid with cold water followed by a small amount of cold ethanol. e. Dry the product under vacuum to yield Monastrol as a white to off-white powder.

Eg5 Steady-State ATPase Inhibition Assay

This protocol measures the effect of Monastrol on the microtubule-stimulated ATP hydrolysis by the Eg5 motor domain.[15][16]

Reagents & Buffers:

-

ATPase Buffer (1x): 20 mM HEPES (pH 7.2), 5 mM Mg-acetate, 50 mM K-acetate, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT.

-

Purified Eg5 Motor Domain Construct: (e.g., Eg5-367 or Eg5-437) at a known concentration.

-

Taxol-stabilized Microtubules (MTs): Polymerized from purified tubulin.

-

(S)-Monastrol Stock: 10 mM in 100% DMSO. Dilute to working concentrations in ATPase buffer.

-

ATP Stock: [α-³²P]ATP mixed with cold ATP to a final concentration of 10 mM.

Procedure:

-

Prepare reaction mixtures in ATPase buffer containing a fixed concentration of Eg5 (e.g., 40 nM) and a fixed concentration of microtubules (e.g., 1 µM).

-

Add varying final concentrations of (S)-Monastrol (e.g., 0 to 200 µM) to the reaction tubes. Include a DMSO-only control.

-

Incubate the mixtures at 25°C for 15 minutes to allow for Monastrol binding.

-

Initiate the ATPase reaction by adding MgATP (final concentration ~1 mM).

-

At several time points (e.g., 0, 5, 10, 15, 20 minutes), remove an aliquot of the reaction and quench it by adding to a solution of formic acid.

-

Spot the quenched aliquots onto a thin-layer chromatography (TLC) plate.

-

Separate the unreacted [α-³²P]ATP from the product [α-³²P]ADP using a suitable mobile phase.

-

Quantify the amount of ADP and ATP in each spot using a phosphorimager.

-

Calculate the rate of ATP hydrolysis (mol ADP/mol Eg5/sec) for each Monastrol concentration.

-

Plot the rate as a function of Monastrol concentration and fit the data to an appropriate inhibition model to determine the IC₅₀.

Immunofluorescence Staining for Monoastral Spindles

This protocol details the visualization of mitotic spindles and chromosomes in cells treated with Monastrol to observe the characteristic monoastral phenotype.[4][11][17]

Materials:

-

Cell Line: e.g., HeLa or BS-C-1 cells grown on sterile glass coverslips.

-

Monastrol: 100 µM in culture medium.

-

Primary Antibodies: Mouse anti-α-tubulin (for microtubules), Human CREST serum (for kinetochores).

-

Secondary Antibodies: Alexa Fluor 488-conjugated anti-mouse IgG, Alexa Fluor 594-conjugated anti-human IgG.

-

Fixative: 1% glutaraldehyde in PBS or 4% paraformaldehyde in PBS.

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Mounting Medium with DAPI: (for DNA counterstaining).

Procedure:

-

Cell Treatment: Incubate cells grown on coverslips with 100 µM Monastrol for 4-6 hours to induce mitotic arrest.

-

Fixation: a. Gently wash the coverslips twice with pre-warmed PBS. b. Fix the cells with the chosen fixative for 10 minutes at room temperature.

-

Permeabilization: a. Wash the coverslips three times with PBS. b. Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Blocking: a. Wash the coverslips three times with PBS. b. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

-

Antibody Staining: a. Dilute primary antibodies in Blocking Buffer. b. Invert the coverslips onto drops of the primary antibody solution on a piece of parafilm in a humidified chamber. Incubate for 1 hour at room temperature. c. Wash the coverslips three times for 5 minutes each with PBS. d. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. e. Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Mounting: a. Wash the coverslips three times for 5 minutes each with PBS, protected from light. b. Mount the coverslips onto glass slides using a drop of mounting medium containing DAPI. c. Seal the edges with nail polish and allow to dry.

-

Imaging: Visualize the cells using a fluorescence microscope. Monastrol-treated mitotic cells will exhibit a radial array of microtubules (green) surrounding a cluster of condensed chromosomes (blue).

References

- 1. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Monastrol's Impact on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anticancer drug development. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11) allows for the precise dissection of mitotic mechanisms and presents a targeted approach for therapeutic intervention. Unlike traditional antimitotic agents that target tubulin, Monastrol's unique mechanism of action—inhibiting the ATPase activity of Eg5—prevents centrosome separation and the formation of a bipolar spindle, leading to mitotic arrest and the formation of characteristic monoastral spindles. This technical guide provides an in-depth overview of Monastrol's effects on microtubule dynamics, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Mechanism of Action: Allosteric Inhibition of Eg5

Monastrol exerts its effects by specifically targeting the motor domain of the kinesin Eg5, a plus-end-directed microtubule motor essential for establishing and maintaining the bipolar mitotic spindle.

Key aspects of Monastrol's mechanism of action include:

-

Allosteric Binding: Monastrol binds to a novel, induced-fit pocket located between loop L5 and α-helices α2 and α3 of the Eg5 motor domain.[1] This binding site is distinct from the ATP and microtubule binding sites, classifying Monastrol as an allosteric inhibitor.[2]

-

Inhibition of ATPase Activity: By binding to this allosteric site, Monastrol inhibits the microtubule-stimulated ATPase activity of Eg5.[2][3] This inhibition is primarily due to a significant slowing of the rate of ADP release from the Eg5 active site, effectively trapping the motor in an ADP-bound state.[3][4]

-

Formation of a Ternary Complex: Monastrol stabilizes an Eg5-ADP-Monastrol ternary complex.[3][4] This complex has a reduced affinity for microtubules and is unable to proceed through the catalytic cycle required for force generation.[5][6]

-

Specificity: Monastrol is highly specific for Eg5 and does not significantly inhibit other kinesin superfamily members, such as conventional kinesin.[3][4]

-

Stereospecificity: The inhibitory activity of Monastrol is stereospecific, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[2][4]

-

Reversibility: The effects of Monastrol are reversible. Upon washout, cells can proceed to form bipolar spindles and complete mitosis.[7][8]

The ultimate consequence of Eg5 inhibition by Monastrol is the failure of centrosome separation during prophase, leading to the formation of a "monoastral" spindle—a radial array of microtubules emanating from a central pair of unseparated centrosomes, surrounded by a ring of chromosomes.[7][8] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis.[9][10]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of Monastrol with Eg5 and its effects on cellular processes.

Table 1: In Vitro Inhibition of Eg5 ATPase Activity by Monastrol

| Parameter | Value | Species/Construct | Conditions | Reference(s) |

| IC50 | 14 µM | Human Eg5 | Basal ATPase activity | [11] |

| IC50 | 6.1 µM | Human Eg5 | ATPase activity in HeLa cell extracts | [11] |

| IC50 | 5.2 ± 0.4 µM | Human Eg5 (hEg5-367H) | Microtubule-stimulated ATPase activity | [12] |

| Kd,S | 2.3 ± 0.4 µM | Human Eg5 (Eg5-367) | Basal ATPase inhibition | [7] |

| Kd,S | 13.8 ± 1.0 µM | Human Eg5 (Eg5-367) | Microtubule-stimulated ATPase inhibition | [7] |

Table 2: Cellular Effects of Monastrol

| Parameter | Value | Cell Line | Assay | Reference(s) |

| IC50 | 20 µM | Xenopus egg extracts | Inhibition of bipolar spindle formation | [7][13] |

| EC50 | 1.2 µM | HCT116 | Mitotic arrest (doubling of DNA content) | [11] |

| EC50 | 1.5 µM | HCT116 | Increase in phospho-histone H3 | [11] |

| Effective Concentration | 100 µM | BS-C-1 cells | Saturating dose for monoaster formation | [7] |

Table 3: Kinetic Parameters of Eg5 in the Presence of Monastrol

| Parameter | Control | + S-Monastrol | Eg5 Construct | Conditions | Reference(s) |

| kcat (s-1) | 6.10 ± 0.07 | 1.54 ± 0.03 | Eg5-367 | Saturating microtubules and ATP | [7] |

| Km,ATP (µM) | 9.5 ± 0.4 | 3.6 ± 0.3 | Eg5-367 | Saturating microtubules | [7] |

| K1/2,MT (µM) | 0.7 | 6.7 | Eg5-367 | Saturating ATP | [7] |

| Kd,MT (µM) | 0.07 | 2.3 | Eg5 | Equilibrium binding | [7] |

Experimental Protocols

Steady-State ATPase Activity Assay

This protocol is used to determine the rate of ATP hydrolysis by Eg5 in the presence and absence of microtubules and Monastrol.

Materials:

-

Purified Eg5 protein

-

Taxol-stabilized microtubules

-

Monastrol stock solution (in DMSO)

-

Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Taxol

-

ATP mix: Assay buffer containing ATP and [γ-³²P]ATP

-

Quench solution: 1 M HCl, 100 mM H₃PO₄

-

2-butanol/toluene (1:1) with 2% (w/v) ammonium molybdate

Procedure:

-

Prepare reaction mixtures in the assay buffer containing Eg5 and varying concentrations of Monastrol (or DMSO for control). Incubate for 15 minutes at room temperature.

-

Add microtubules to the reaction mixtures and incubate for another 10 minutes.

-

Initiate the reaction by adding the ATP mix.

-

At various time points, quench aliquots of the reaction by adding them to the quench solution.

-

Extract the released inorganic phosphate (³²Pᵢ) by adding the 2-butanol/toluene/molybdate solution and vortexing.

-

Centrifuge to separate the phases.

-

Measure the radioactivity in the organic (upper) phase using a scintillation counter.

-

Calculate the rate of ATP hydrolysis. For IC₅₀ determination, plot the rate of ATP hydrolysis as a function of Monastrol concentration and fit the data to a dose-response curve.

Cell Culture and Immunofluorescence for Monoastral Spindle Visualization

This protocol describes how to treat cultured cells with Monastrol and visualize the resulting mitotic phenotype.

Materials:

-

Mammalian cell line (e.g., HeLa, BS-C-1) cultured on coverslips

-

Complete cell culture medium

-

Monastrol stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde in PBS or ice-cold methanol

-

Permeabilization buffer: 0.5% Triton X-100 in PBS

-

Blocking buffer: 5% bovine serum albumin (BSA) in PBS

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere and grow for 24-48 hours.

-

Treat the cells with the desired concentration of Monastrol (e.g., 100 µM) or DMSO (vehicle control) for a specified time (e.g., 4-16 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Monoastral spindles will appear as a radial array of microtubules surrounding condensed chromosomes.

In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors and the inhibitory effect of Monastrol.

Materials:

-

Purified Eg5 protein

-

Rhodamine-labeled, Taxol-stabilized microtubules

-

Motility Buffer: 80 mM PIPES-KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM Taxol, 1 mg/mL casein

-

ATP regeneration system (creatine kinase/creatine phosphate)

-

ATP

-

Monastrol stock solution (in DMSO)

-

Glass slides and coverslips

Procedure:

-

Construct a flow chamber using a glass slide and a coverslip.

-

Introduce a solution of Eg5 protein into the chamber and allow the motors to adsorb to the glass surface for 5 minutes.

-

Wash the chamber with motility buffer to remove unbound motors.

-

Introduce rhodamine-labeled microtubules into the chamber and allow them to bind to the adsorbed Eg5.

-

Initiate microtubule gliding by flowing in motility buffer supplemented with ATP and the ATP regeneration system.

-

Observe and record microtubule movement using fluorescence microscopy.

-

To test the effect of Monastrol, perfuse the chamber with motility buffer containing ATP, the regeneration system, and the desired concentration of Monastrol.

-

Observe and quantify the inhibition of microtubule gliding.

Visualizations

Mechanism of Monastrol Action

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. monastrol-reference [timtec.net]

- 9. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Monastrol: A Technical Guide to its Initial Exploration as a Potential Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel anti-cancer therapeutics has led to the exploration of various cellular mechanisms critical for tumor growth and proliferation. One such avenue of research has focused on the intricate machinery of cell division, a process frequently dysregulated in cancer. This technical guide delves into the initial studies of Monastrol, a small molecule inhibitor that has emerged as a promising prototype for a new class of anti-cancer agents. Unlike traditional chemotherapeutics that target tubulin, Monastrol specifically inhibits the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[1] This specific mechanism of action offers the potential for a more targeted therapeutic approach with a potentially improved side-effect profile. This document provides an in-depth overview of the core findings from early research on Monastrol, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Targeting the Mitotic Kinesin Eg5

Monastrol is a cell-permeable dihydropyrimidine that allosterically inhibits the ATPase activity of the mitotic kinesin Eg5.[2] Eg5, a member of the kinesin-5 family, is a plus-end-directed motor protein that plays a crucial role in establishing and maintaining the bipolar mitotic spindle.[1] By binding to a specific, allosteric pocket on the Eg5 motor domain, Monastrol locks the enzyme in a state with low affinity for microtubules and slows the release of ADP. This inhibition of Eg5's motor function prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest.[1][3] This arrest activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[4] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death in cancerous cells.[5][6]

Signaling Pathway of Monastrol-Induced Mitotic Arrest and Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by Monastrol, leading to apoptosis.

Quantitative Data

The anti-proliferative activity of Monastrol and its analogues has been quantified across various cancer cell lines using cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following tables summarize the reported IC50 values.

Table 1: IC50 Values of Monastrol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 100.50 ± 4.10 | [7] |

| HeLa | Cervical Cancer | 98 ± 19 (as µg/ml) | [8] |

| AGS | Gastric Cancer | More sensitive than HT29 | [5] |

| HepG-2 | Liver Cancer | Less sensitive than AGS | [9] |

| HT29 | Colon Cancer | Less sensitive than AGS | [5] |

| C6 | Rat Glioma | ~70 | [10] |

Table 2: IC50 Values of Monastrol Analogues

| Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Monastrol Derivative 4c (X = 2-Cl Y = O) | HeLa | Cervical Cancer | 98 ± 19 (as µg/ml) | [8] |

| Monastrol Derivative 4f (X = 4-F Y = S) | HeLa | Cervical Cancer | 339 ± 23 (as µg/ml) | [8] |

| Monastrol-Fatty Acid Analogue 6a | C6 | Rat Glioma | 5.11 | [10] |

| Monastrol-Fatty Acid Analogue 6b | C6 | Rat Glioma | 6.85 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of Monastrol.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of Monastrol or its analogues (typically ranging from 0.1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Monastrol at the desired concentration and for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11][12][13]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Eg5 ATPase Activity Assay

This assay measures the ability of Monastrol to inhibit the ATPase activity of purified Eg5 kinesin.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, and 1 mM DTT).

-

Eg5 and Microtubule Preparation: Use purified recombinant human Eg5 motor domain. Polymerize tubulin to form microtubules and stabilize them with taxol.

-

Assay Procedure:

-

Incubate purified Eg5 with varying concentrations of Monastrol for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP (containing a trace amount of [γ-32P]ATP) and taxol-stabilized microtubules.

-

Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

-

-

Detection of ATP Hydrolysis: Stop the reaction and separate the hydrolyzed inorganic phosphate ([32P]Pi) from the unhydrolyzed [γ-32P]ATP using a charcoal-based separation method.

-

Quantification: Measure the amount of [32P]Pi produced using a scintillation counter.

-

Data Analysis: Determine the rate of ATP hydrolysis and calculate the inhibitory effect of Monastrol.

Immunofluorescence Staining of Microtubules and DNA

This technique is used to visualize the cellular effects of Monastrol on the mitotic spindle and chromosome alignment.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Monastrol.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[14]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Visualizations of Experimental Workflows

Experimental Workflow for MTT Assay

Logical Flow of Cell Cycle Analysis

Conclusion

The initial studies on Monastrol have firmly established it as a valuable tool for cancer research and a promising lead compound for the development of novel anti-mitotic drugs. Its specific inhibition of the mitotic kinesin Eg5 provides a distinct mechanism of action compared to traditional tubulin-targeting agents, offering the potential for improved therapeutic outcomes, particularly in cases of resistance to existing chemotherapies. The quantitative data on its anti-proliferative effects, coupled with a clear understanding of its molecular and cellular consequences, have laid a strong foundation for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these seminal findings. Future research will likely focus on optimizing the potency and pharmacokinetic properties of Monastrol analogues, exploring combination therapies, and further elucidating the intricate signaling pathways that govern the cellular response to Eg5 inhibition.

References

- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. docs.research.missouri.edu [docs.research.missouri.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Specificity of Monastrol for the Eg5 Motor Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals